molecular formula C8H14N4O6 B14044856 2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

Cat. No.: B14044856
M. Wt: 262.22 g/mol
InChI Key: SBNIXWHTKPFIQR-SJNFNFGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide is a chemical compound with the molecular formula C8H14N4O7 It is characterized by the presence of an azido group (-N3) and a tetrahydroxyhexanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO2N3) is used to convert an amino precursor into the azido compound . This reaction is carried out under mild conditions and is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotransfer reactions, utilizing automated systems to ensure consistency and safety. The process would typically include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

    Cycloaddition Partners: Alkynes, often in the presence of a copper catalyst for the Huisgen cycloaddition.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Employed in the labeling and tracking of biomolecules due to the bioorthogonal nature of the azido group.

    Medicine: Potential use in drug development, particularly in the design of prodrugs that release active compounds upon reduction of the azido group.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide is largely dependent on the chemical reactions it undergoes. The azido group can be reduced to an amine, which can then interact with various biological targets. In click chemistry, the azido group forms stable triazoles with alkynes, which can be used to link molecules together in a highly specific manner.

Comparison with Similar Compounds

Similar Compounds

    2-azido-N-[(2S,3S,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]acetamide: Similar structure but with different stereochemistry.

    N-azidoacetylmannosamine: Another azido sugar derivative with similar applications in bioconjugation and labeling.

Uniqueness

2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide is unique due to its specific stereochemistry and the presence of both an azido group and a tetrahydroxyhexanoyl moiety. This combination of features makes it particularly useful in applications requiring precise molecular recognition and bioorthogonal chemistry.

Properties

Molecular Formula

C8H14N4O6

Molecular Weight

262.22 g/mol

IUPAC Name

2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)/t4-,5-,7-,8-/m1/s1

InChI Key

SBNIXWHTKPFIQR-SJNFNFGESA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)NC(=O)CN=[N+]=[N-])O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.